Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate
CAS No.:
Cat. No.: VC16637860
Molecular Formula: C14H12N2O3S
Molecular Weight: 288.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O3S |
|---|---|
| Molecular Weight | 288.32 g/mol |
| IUPAC Name | methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C14H12N2O3S/c1-18-8-3-4-10-7(5-8)6-9-11(15)12(14(17)19-2)20-13(9)16-10/h3-6H,15H2,1-2H3 |
| Standard InChI Key | XRJKHUHLPVGTCL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate features a fused thienoquinoline scaffold with three key functional groups:
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A methoxy group (-OCH) at position 6, enhancing solubility and modulating electronic effects.
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An amino group (-NH) at position 3, critical for hydrogen bonding with urea transporters.
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A methyl ester (-COOCH) at position 2, influencing bioavailability and metabolic stability.
The planar aromatic system facilitates π-π interactions with biological targets, while the sulfur atom in the thiophene ring contributes to its distinct electronic profile.
Comparative Analysis with Structural Analogs
PU-48 differs from related compounds such as 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid (CAS 462068-01-5) in substituent positioning and functional groups. The latter lacks the methyl ester and has a methoxy group at position 7, reducing its UT-B affinity. These structural nuances underscore the importance of substituent placement in biological activity.
Synthesis and Chemical Reactivity
Synthetic Routes
PU-48 is synthesized via multi-step protocols involving cyclization and functional group modifications. A representative pathway includes:
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Quinoline Core Formation: Condensation of aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions.
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Thiophene Annulation: Cyclization using sulfur-containing reagents to form the thienoquinoline backbone.
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Functionalization:
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Methoxy introduction via methylation with dimethyl sulfate.
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Amino group installation through nucleophilic substitution or reduction of nitro intermediates.
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Esterification at position 2 using methanol under acidic catalysis.
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Reactivity Profile
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Oxidation: The amino group undergoes oxidation to nitroso derivatives with HO, altering UT-binding affinity.
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Reduction: LiAlH reduces the ester to a primary alcohol, though this diminishes diuretic efficacy.
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Hydrolysis: The methyl ester is susceptible to hydrolysis in basic conditions, forming the carboxylic acid analog.
Pharmacokinetics and Biodistribution
Absorption and Bioavailability
A 2018 rat study evaluated PU-48 pharmacokinetics using a self-nanomicroemulsifying drug delivery system (SNEDDS). Key findings include:
| Parameter | 3 mg/kg Dose | 6 mg/kg Dose | 12 mg/kg Dose |
|---|---|---|---|
| (ng/mL) | 12.6 ± 11.1 | 52.9 ± 46.8 | 94.3 ± 49.6 |
| (h) | 1.19 ± 0.94 | 0.63 ± 0.31 | 0.50 ± 0.27 |
| (ng·h/mL) | 60.0 ± 38.3 | 106.8 ± 53.0 | 178.9 ± 60.1 |
| (h) | 7.14 ± 2.93 | 7.00 ± 2.70 | 6.87 ± 3.49 |
Data from demonstrate dose-dependent increases in and AUC, with rapid absorption ( ≤1.19 h) and a half-life of ~7 hours. SNEDDS formulation enhanced oral bioavailability, likely due to improved solubility.
Tissue Distribution and Excretion
Following oral administration, PU-48 accumulates primarily in the kidneys (25% of dose), aligning with its renal mechanism of action. Lesser amounts distribute to the liver (12%) and spleen (5%). Excretion occurs predominantly via feces (68%), with urinary excretion accounting for 22%, suggesting significant hepatic metabolism .
Future Directions and Clinical Translation
Formulation Optimization
SNEDDS improved PU-48 bioavailability, but nanoparticle-based delivery systems (e.g., liposomes) could further enhance renal targeting and reduce dosing frequency.
Combination Therapies
Synergy with angiotensin receptor blockers (ARBs) or sodium-glucose cotransporter-2 (SGLT2) inhibitors may offer enhanced antihypertensive and cardiorenal benefits.
Human Trials
Phase I trials are needed to validate preclinical safety and establish dose-response relationships. Biomarkers such as urinary urea concentration could serve as pharmacodynamic indicators.
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